molecular formula C9H6O4 B190237 4-hydroxybenzofuran-3-carboxylic Acid CAS No. 112678-09-8

4-hydroxybenzofuran-3-carboxylic Acid

Cat. No. B190237
M. Wt: 178.14 g/mol
InChI Key: NSGVRMQSCRVAOQ-UHFFFAOYSA-N
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Description

4-Hydroxybenzofuran-3-carboxylic Acid is an organic compound with the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol .


Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters, which are related to 4-hydroxybenzofuran-3-carboxylic Acid, has seen significant progress in recent years . Heterocyclization methods have been developed, leading to derivatives of benzofuran-3-carboxylate esters . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling provides one method for the preparation of benzofuran-3-carboxylate esters . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .


Chemical Reactions Analysis

Benzofuran compounds, including 4-Hydroxybenzofuran-3-carboxylic Acid, have been shown to have a broad range of biological activities . The carboxylate anion of 4-Hydroxybenzofuran-3-carboxylic Acid acts as a nucleophile to assist the general acid-catalyzed cleavage of the C–O bond to the leaving group .

Scientific Research Applications

Fungal Metabolites and Biotransformation

4-Hydroxybenzofuran-3-carboxylic acid and its derivatives have been studied for their occurrence in fungal metabolites. For instance, Curvularia fallax, a type of fungus, has been found to produce various compounds, including 4-hydroxybenzofuran-3-carboxylic acid derivatives. These compounds have potential applications in biotransformation processes, where their biosynthesis is compared with that of other microorganisms like Streptomyces niveus (Abraham & Arfmann, 1990).

Dermal Absorption and Hydrolysis

Research on 4-hydroxybenzoic acid, closely related to 4-hydroxybenzofuran-3-carboxylic acid, has implications in understanding dermal absorption and hydrolysis of certain esters. This research is vital for evaluating disposition after dermal exposure and potential localized toxicity. Studies comparing human and minipig skin have shown that these compounds are hydrolysed by carboxylesterases to 4-hydroxybenzoic acid (Jewell et al., 2007).

Synthesis and Molecular Structure Analysis

The synthesis and structural analysis of compounds related to 4-hydroxybenzofuran-3-carboxylic acid are crucial in chemical research. For example, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid has been synthesized and analyzed using various techniques like NMR, ESI-MS, FT-IR, and X-ray diffraction. These methods help in understanding the molecular structure and potential applications of these compounds (Mori et al., 2020).

Medium Effects on Ionization

Studying the ionization of acidic sites of compounds like 4-hydroxybenzoic acid helps understand how these compounds behave in different environments, such as in aqueous solutions or gas phases. This research is significant for applications in various chemical processes and pharmaceutical formulations (Notario, 2000).

Catalysis and Hydrolysis Mechanisms

Understanding the catalysis and hydrolysis mechanisms of compounds like 4-hydroxybenzofuran-3-carboxylic acid is essential for developing new chemical synthesis methods. Studies have explored how these compounds act as catalysts in specific reactions, providing insights into innovative applications in chemistry (Dean & Kirby, 2002).

properties

IUPAC Name

4-hydroxy-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGVRMQSCRVAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxybenzofuran-3-carboxylic Acid

CAS RN

112678-09-8
Record name 4-hydroxy-1-benzofuran-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KES Dean, AJ Kirby - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
… The monoanion is the most reactive ionic form of the symmetrical formaldehyde acetal of 4-hydroxybenzofuran-3-carboxylic acid 1. The evidence is consistent with a mechanism in …
Number of citations: 13 pubs.rsc.org
KN Dalby - Annual Reports Section" B"(Organic Chemistry), 2003 - pubs.rsc.org
… The monoanion 26 is the most reactive ionic form of the symmetrical formaldehyde acetal of 4-hydroxybenzofuran-3-carboxylic acid. The evidence presented is consistent with a …
Number of citations: 1 pubs.rsc.org

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